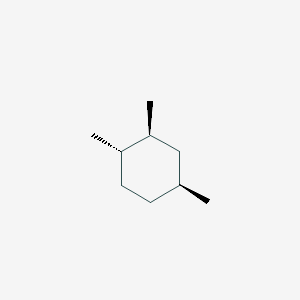
1,2,4-Trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethylcyclohexane: is an organic compound with the molecular formula C₉H₁₈ . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohexane can be synthesized through several methods, including:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1,2,4-trimethylbenzene. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Grignard Reaction: Another method involves the Grignard reaction, where 1,2,4-trimethylcyclohexanone is reacted with a Grignard reagent, followed by hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1,2,4-trimethylbenzene. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas in the presence of light or a catalyst can yield chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Chlorine gas, bromine.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2,4-Trimethylcyclohexane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and stereochemistry.
Biology: Research has shown that exposure to this compound can lead to the formation of reactive oxygen species in cultured cells, making it a useful compound for studying oxidative stress and cellular responses.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,4-trimethylcyclohexane involves its interaction with cellular components, leading to the formation of reactive oxygen species. This process can activate signaling pathways such as the Akt-1/Raf-1 pathway, resulting in various cellular responses, including oxidative stress and apoptosis.
Comparison with Similar Compounds
- 1,2,5-Trimethylcyclohexane
- 1,3,5-Trimethylcyclohexane
- 1,2,3-Trimethylcyclohexane
Comparison: 1,2,4-Trimethylcyclohexane is unique due to the specific positions of its methyl groups, which influence its chemical properties and reactivity. Compared to other trimethylcyclohexane isomers, it may exhibit different boiling points, melting points, and reactivity patterns due to steric and electronic effects.
Properties
CAS No. |
7667-60-9 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(1R,2R,4R)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
VCJPCEVERINRSG-IWSPIJDZSA-N |
SMILES |
CC1CCC(C(C1)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C)C |
Canonical SMILES |
CC1CCC(C(C1)C)C |
Pictograms |
Flammable |
Synonyms |
(1α,2β,4β)-1,2,4-Trimethylcyclohexane; trans,cis-1,2,4-Trimethylcyclohexane; NSC 73967; trans, cis-1,2,4-Trimethylcyclohexane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



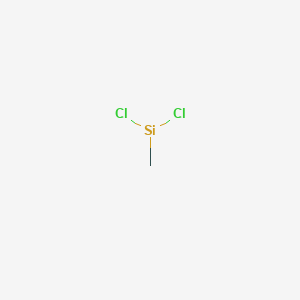

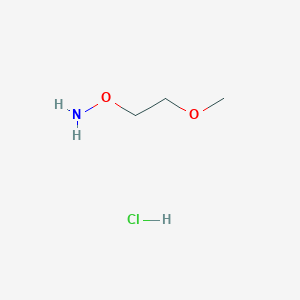
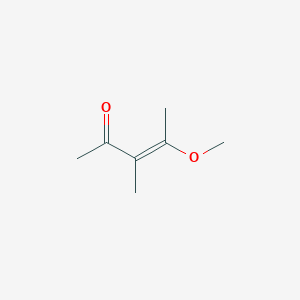
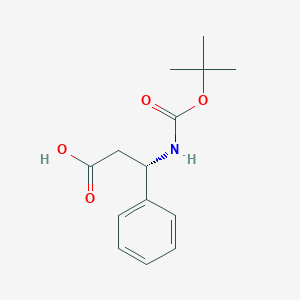
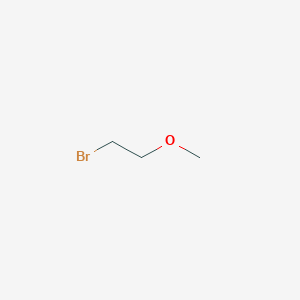

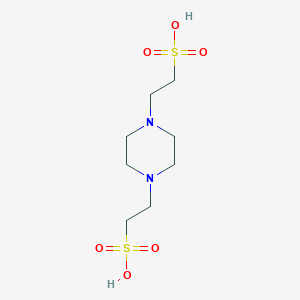
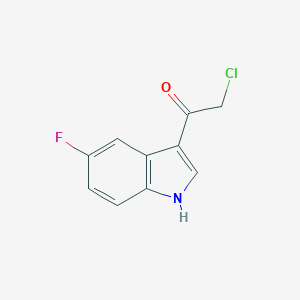
![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

